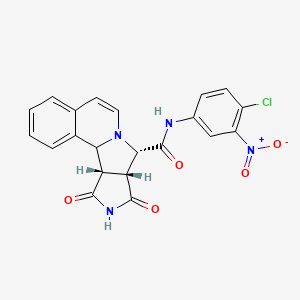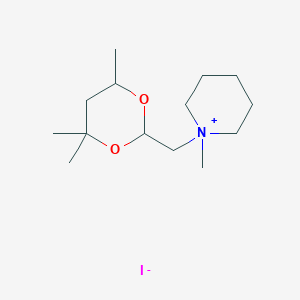![molecular formula C8H6BrN3O B12633271 6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
6-Bromo-2-methoxypyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methoxypyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methoxy groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine typically involves the bromination of 2-methoxypyrido[2,3-b]pyrazine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-methoxypyrido[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino-2-methoxypyrido[2,3-b]pyrazine derivative.
Aplicaciones Científicas De Investigación
6-Bromo-2-methoxypyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase inhibition and antimicrobial activity.
Materials science: The compound can be used in the development of organic electronic materials due to its conjugated structure.
Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-methoxypyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyrido[2,3-b]pyrazine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-Chloro-2-methoxypyrido[2,3-b]pyrazine: Similar structure but with chlorine instead of bromine, which may affect its reactivity and biological activity.
6-Bromo-2-hydroxypyrido[2,3-b]pyrazine: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
6-Bromo-2-methoxypyrido[2,3-b]pyrazine is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications.
Propiedades
Fórmula molecular |
C8H6BrN3O |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
6-bromo-2-methoxypyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-7-4-10-8-5(11-7)2-3-6(9)12-8/h2-4H,1H3 |
Clave InChI |
XRWJJVSUACBHNY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C2C(=N1)C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Azabicyclo[3.1.0]hexan-1-yl)ethan-1-one](/img/structure/B12633202.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B12633213.png)
![N-[5-(5-hydroxy-6-oxo-1H-pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12633237.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)



![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B12633256.png)


